Metoclopramide

Vue d'ensemble

Description

Le métoclopramide est un médicament principalement utilisé pour traiter les nausées et les vomissements, ainsi que pour faciliter la vidange gastrique chez les patients souffrant de vidange gastrique retardée. Il est également utilisé pour gérer le reflux gastro-œsophagien et les migraines .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

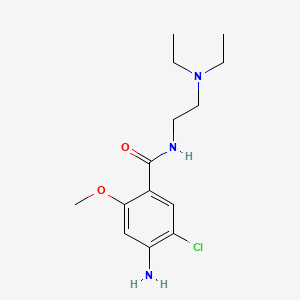

Le métoclopramide peut être synthétisé par diverses méthodes. Une méthode courante implique la réaction de l'acide 4-amino-5-chloro-2-méthoxybenzoïque avec la N,N-diéthyl-2-chloroéthylamine en présence d'une base pour former le composé intermédiaire, qui est ensuite converti en métoclopramide par des réactions supplémentaires .

Méthodes de production industrielle

La production industrielle du métoclopramide implique généralement la préparation du chlorhydrate de métoclopramide. Le processus comprend la dissolution du métoclopramide dans une solution d'acide tartrique, suivie de l'ajout de pyrosulfite de sodium et de solution d'acétate de sodium pour ajuster le pH. La solution est ensuite filtrée et soumise à diverses étapes de purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le métoclopramide subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le métoclopramide peut être oxydé pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le métoclopramide.

Substitution : Des réactions de substitution peuvent se produire sur le cycle aromatique ou d'autres groupes fonctionnels.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le métoclopramide comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers acides et bases pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers métabolites et dérivés du métoclopramide, qui peuvent avoir différentes propriétés pharmacologiques .

Applications de la recherche scientifique

Le métoclopramide a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans les études impliquant des agents prokinétiques et des antagonistes des récepteurs dopaminergiques.

Biologie : Étudié pour ses effets sur la motilité gastro-intestinale et ses interactions avec divers récepteurs.

Médecine : Largement utilisé en milieu clinique pour traiter les nausées, les vomissements et la gastroparésie.

Mécanisme d'action

Le métoclopramide exerce ses effets principalement en antagonisant les récepteurs D2 de la dopamine dans le système nerveux central. Cette action interfère avec les mécanismes centraux qui créent la sensation de nausée et stimule la contraction du sphincter inférieur de l'œsophage et la motilité gastrique . De plus, le métoclopramide agit comme un antagoniste des récepteurs 5-HT3 et un agoniste des récepteurs 5-HT4, contribuant davantage à ses effets prokinétiques .

Applications De Recherche Scientifique

Pharmacological Overview

Metoclopramide acts primarily as an antagonist at dopamine D2 receptors and has additional effects on serotonin receptors (5HT3 and 5HT4). This dual action enhances gastrointestinal motility and reduces nausea and vomiting by blocking signals in the chemoreceptor trigger zone of the brain.

Clinical Applications

This compound is utilized in several clinical scenarios:

-

Gastrointestinal Disorders

- Diabetic Gastroparesis : Approved for the treatment of diabetic gastroparesis, this compound improves gastric emptying and alleviates symptoms like nausea and vomiting .

- Gastroesophageal Reflux Disease (GERD) : It is indicated for patients who do not respond to conventional therapies, helping to reduce reflux symptoms .

-

Nausea and Vomiting

- Chemotherapy-Induced Nausea and Vomiting (CINV) : this compound is used to prevent nausea associated with chemotherapy, although it may be less effective than other agents like 5-HT3 antagonists .

- Postoperative Nausea and Vomiting : It is administered to prevent nausea following surgery when nasogastric suction is not feasible .

- Off-Label Uses

Case Study 1: Diabetic Gastroparesis

A multicenter placebo-controlled trial demonstrated that this compound significantly reduced symptoms of nausea, vomiting, and postprandial fullness in patients with diabetic gastroparesis. The study involved 40 patients over three weeks, showing statistically significant improvements compared to placebo .

Case Study 2: Acute Dystonia

A recent report highlighted two adolescents who developed acute dystonia after this compound administration. Both cases involved symptoms such as muscle spasms and abnormal eye movements, underscoring the need for careful monitoring of extrapyramidal side effects associated with this medication .

Case Study 3: Pregnancy Safety

A meta-analysis involving over 33,000 pregnant women found no significant association between first-trimester this compound use and major congenital malformations, supporting its safety during early pregnancy .

Summary of Findings

The applications of this compound are extensive, particularly in managing gastrointestinal disorders and preventing nausea in various clinical settings. However, awareness of potential side effects, including acute dystonia and tardive dyskinesia with prolonged use, is crucial for safe administration.

Data Table: Summary of Clinical Applications

Mécanisme D'action

Metoclopramide exerts its effects primarily by antagonizing dopamine D2 receptors in the central nervous system. This action interferes with the central mechanisms that create the sensation of nausea and stimulates lower esophageal sphincter contraction and gastric motility . Additionally, this compound acts as a 5-HT3 receptor antagonist and a 5-HT4 receptor agonist, further contributing to its prokinetic effects .

Comparaison Avec Des Composés Similaires

Composés similaires

Certains composés similaires au métoclopramide comprennent :

Dompéridone : Un autre antagoniste des récepteurs dopaminergiques utilisé pour traiter les nausées et les vomissements.

Prochlorpérazine : Utilisé pour gérer les nausées, les vomissements et les migraines.

Chlorpromazine : Un médicament antipsychotique aux propriétés antiémétiques.

Unicité du métoclopramide

Le métoclopramide est unique dans sa combinaison d'antagonisme des récepteurs D2 de la dopamine et d'antagonisme des récepteurs 5-HT3/agonisme des récepteurs 5-HT4, ce qui procure un large éventail d'effets prokinétiques et antiémétiques. Cela le rend particulièrement efficace dans la gestion de conditions comme la gastroparésie et les nausées sévères .

Activité Biologique

Metoclopramide is a widely used medication primarily known for its antiemetic properties. It functions as a dopamine D2 receptor antagonist and has significant effects on gastrointestinal motility. This article delves into its biological activity, mechanisms of action, pharmacokinetics, clinical applications, and associated case studies.

This compound exerts its effects through multiple pathways:

- Dopamine Receptor Antagonism : It primarily antagonizes dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain, which reduces nausea and vomiting by inhibiting signals that trigger these sensations .

- Serotonin Receptor Interaction : this compound also acts as an antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors. This dual action enhances gastrointestinal motility by increasing acetylcholine release, thereby improving lower esophageal sphincter tone and gastric emptying .

- Gastrointestinal Motility : The drug promotes gastric emptying without significantly increasing secretions from the biliary, gastric, or pancreatic systems. This property makes it effective in treating conditions like diabetic gastroparesis .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

Clinical Applications

This compound is indicated for various conditions, including:

- Nausea and Vomiting : Particularly effective in gastroesophageal reflux disease (GERD) and chemotherapy-induced nausea and vomiting (CINV) .

- Gastroparesis : Shown to improve symptoms such as nausea, vomiting, and early satiety in diabetic patients .

- Chronic Intractable Hiccups (CIH) : Some studies suggest its effectiveness in managing CIH, although more data is needed for conclusive evidence .

Adverse Effects

Despite its benefits, this compound can cause various side effects due to its antidopaminergic activity:

- Extrapyramidal Symptoms : These include tardive dyskinesia, acute dystonia, and akathisia, particularly with prolonged use or high doses .

- Other Side Effects : Commonly reported adverse effects include drowsiness, diarrhea, hypotension, and movement disorders .

Case Study 1: Effectiveness in CIH

A retrospective study involving 96 patients evaluated the long-term effectiveness of this compound for CIH. Out of 14 eligible patients, six continued treatment for an average of 27 months with notable improvements on various clinical scales. However, eight patients discontinued treatment after a mean duration of eight months due to side effects .

Case Study 2: Acute Dystonic Reaction

A case report described a 17-year-old male who developed acute dystonia after receiving this compound for gastroenteritis. Symptoms included facial grimacing and muscle spasms following administration of the drug. The reaction was resolved with diazepam, highlighting the potential for acute adverse effects even with standard dosing regimens .

Propriétés

IUPAC Name |

4-amino-5-chloro-N-[2-(diethylamino)ethyl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O2/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3/h8-9H,4-7,16H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJBBZEZQICBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2576-84-3 (di-hydrochloride), 54143-57-6 (mono-hydrochloride, mono-hydrate), 7232-21-5 (mono-hydrochloride) | |

| Record name | Metoclopramide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6045169 | |

| Record name | Metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Crystal; decomposes at 145 °C. Solubility at 25 °C (g/100 mL): water 48; ethanol (95%) 9; absolute ethanol 6; benzene 0.10; chloroform 0.10. Stable in acidic solutions. Unstable in strongly alkaline solutions. /Metoclopramide Dihydrochloride monohydrate/, Solubility at 25 °C (g/100 mL): 95% ethanol 2.30; absolute ethanol 1.90; benzene 0.10; chloroform 6.60, In water, 0.02 g/100 mL at 25 °C, 3.10e-01 g/L | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Metoclopramide causes antiemetic effects by inhibiting dopamine D2 and serotonin 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) located in the area postrema of the brain. Administration of this drug leads to prokinetic effects via inhibitory actions on presynaptic and postsynaptic D2 receptors, agonism of serotonin 5-HT4 receptors, and antagonism of muscarinic receptor inhibition. This action enhances the release of acetylcholine, causing increased lower esophageal sphincter (LES) and gastric tone, accelerating gastric emptying and transit through the gut. Metoclopramide antagonizes the dopamine D2 receptors. Dopamine exerts relaxant effect on the gastrointestinal tract through binding to muscular D2 receptors., Metoclopramide accelerates gastric emptying and intestinal transit from the duodenum to the ileocecal valve by increasing the amplitude and duration of esophageal contractions, the resting tone of the lower esophageal sphincter, and the amplitude and tone of gastric (especially antral) contractions and by relaxing the pyloric sphincter and the duodenal bulb, while increasing peristalsis of the duodenum and jejunum. Unlike nonspecific cholinergic-like stimulation of upper GI smooth muscle, the stimulant effects of metoclopramide on GI smooth muscle coordinate gastric, pyloric, and duodenal motor activity., The pharmacologic actions of metoclopramide on the upper GI tract are similar to those of cholinergic drugs (e.g., bethanechol); however, unlike cholinergic drugs, metoclopramide does not stimulate gastric, biliary, or pancreatic secretions and does not affect serum gastrin concentration. Although the exact mechanism of action of metoclopramide is unclear, the effects of metoclopramide on GI motility may be mediated via enhancement of cholinergic excitatory processes at the postganglionic neuromuscular junction; antagonism of nonadrenergic, noncholinergic inhibitory motor nerves (i.e., dopaminergic); and/or a direct effect on smooth muscle., The effects of metoclopramide on GI motility do not depend on intact vagal innervations but are reduced or abolished by anticholinergic drugs (e.g., atropine) and potentiated by cholinergic drugs (e.g., carbachol, methacholine). These findings suggest that metoclopramide's effects on GI motility may depend in part on intramural cholinergic neurons of smooth muscle that are intact after vagal denervation. Unlike cholinergic drugs, metoclopramide requires intrinsic neuronal storage sites of acetylcholine to exert its pharmacologic effects. Postsynaptic activity results from metoclopramide's ability to enhance release of acetylcholine from postganglionic cholinergic neurons in the GI tract and to sensitize muscarinic receptors of GI smooth muscle to the actions of acetylcholine., Metoclopramide is a potent dopamine-receptor antagonist, and some of the actions of metoclopramide on GI smooth muscle may be mediated via antagonism of dopaminergic neurotransmission, Specific dopamine receptors in the esophagus and stomach have been identified; however, it is not known if there is a dopaminergic control system for smooth muscle function in the upper GI tract. In the GI tract, dopamine is principally an inhibitory neurotransmitter. Dopamine decreases the intensity of esophageal contractions, relaxes the proximal stomach, and reduces gastric secretion. Although metoclopramide blocks these inhibitory effects of dopamine, the actual role of dopamine in the peripheral control of GI motility has not been fully elucidated. Since cholinergic mechanisms are responsible for most excitatory motor activity in the GI tract, it appears that metoclopramide's therapeutic effects are principally caused by the drug's cholinergic-like activity; however, antagonism of GI dopaminergic activity may augment metoclopramide's cholinergic-like activity., For more Mechanism of Action (Complete) data for Metoclopramide (10 total), please visit the HSDB record page. | |

| Record name | Metoclopramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

364-62-5 | |

| Record name | Metoclopramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=364-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoclopramide [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000364625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoclopramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoclopramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metoclopramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOCLOPRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4YEB44I46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-173, 146.5-148 °C, 147.25 °C | |

| Record name | Metoclopramide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01233 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metoclopramide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7841 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metoclopramide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015363 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.